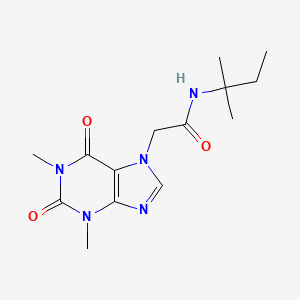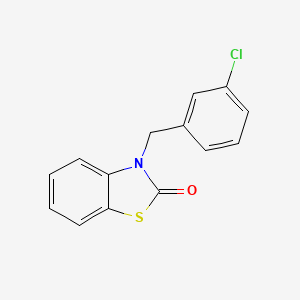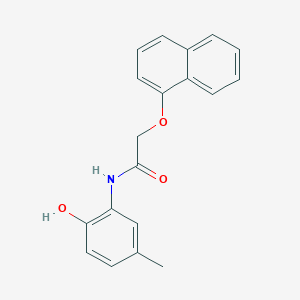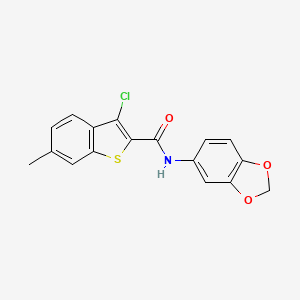
N-(4-isopropylphenyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as "IDM," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. IDM belongs to the class of sulfonamide compounds that have shown promising results in the treatment of several diseases and disorders.
Mécanisme D'action
IDM exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes, which are involved in several physiological processes such as acid-base balance, respiration, and fluid secretion. By inhibiting carbonic anhydrase, IDM can modulate the levels of bicarbonate ions in the body, which in turn affects the pH of various tissues and organs. This mechanism of action has been implicated in the therapeutic effects of IDM in cancer and neurological disorders.
Biochemical and Physiological Effects:
IDM has been shown to have several biochemical and physiological effects in vitro and in vivo. It can induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. IDM can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, IDM has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
IDM has several advantages as a research tool, including its high potency, selectivity, and low toxicity. It can be easily synthesized in the laboratory and has a stable chemical structure. However, IDM also has some limitations, including its low solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Orientations Futures
There are several future directions for research on IDM. One area of interest is the development of new derivatives of IDM with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the investigation of the mechanisms underlying the effects of IDM on cognitive function and memory, with the ultimate goal of developing new therapies for neurological disorders. Finally, the antimicrobial properties of IDM could be further explored for the development of new antibiotics and antifungal agents.
Méthodes De Synthèse
IDM can be synthesized by reacting 4-isopropylphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields IDM as a white crystalline solid with a melting point of 110-112°C and a molecular weight of 329.4 g/mol.
Applications De Recherche Scientifique
IDM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders such as Alzheimer's and Parkinson's disease. IDM has also been investigated for its antimicrobial properties against various bacterial and fungal strains.
Propriétés
IUPAC Name |
2,5-dimethoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-12(2)13-5-7-14(8-6-13)18-23(19,20)17-11-15(21-3)9-10-16(17)22-4/h5-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNPQGXWHJDZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-N-[4-(propan-2-YL)phenyl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)


![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)



![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)

![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)